(2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine
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Overview
Description
(2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine: is a heterocyclic compound that contains both a pyrimidine and a thiophene ring. The presence of a bromine atom on the thiophene ring and an amine group on the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: The amine group on the pyrimidine ring can engage in coupling reactions with various electrophiles, forming new C-N bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
- Substituted thiophenes
- Oxidized or reduced thiophene derivatives
- Coupled products with various electrophiles
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers and other materials to modify their electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for kinases and other enzymes involved in signal transduction pathways.
Medicine:
Drug Development: Due to its unique structure, the compound can serve as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry:
Mechanism of Action
The mechanism of action of (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the bromine atom and the amine group allows for specific interactions with the target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
(2-(5-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine: Similar structure but with the bromine atom at a different position on the thiophene ring.
(4-Bromopyridin-2-yl)methanamine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness:
- The specific positioning of the bromine atom and the amine group in (2-(4-Bromothiophen-2-yl)pyrimidin-4-yl)methanamine provides unique electronic and steric properties, making it particularly effective in certain chemical reactions and biological applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H8BrN3S |
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Molecular Weight |
270.15 g/mol |
IUPAC Name |
[2-(4-bromothiophen-2-yl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C9H8BrN3S/c10-6-3-8(14-5-6)9-12-2-1-7(4-11)13-9/h1-3,5H,4,11H2 |
InChI Key |
DXWJMEBCDOHWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)C2=CC(=CS2)Br |
Origin of Product |
United States |
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